molecular formula C14H20N2O3S B5095669 Methyl 2-{[2-(thiophen-2-YL)azepane-1-carbonyl]amino}acetate

Methyl 2-{[2-(thiophen-2-YL)azepane-1-carbonyl]amino}acetate

Cat. No.: B5095669
M. Wt: 296.39 g/mol
InChI Key: LYSRYJGCJRHOIB-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(thiophen-2-yl)azepane-1-carbonyl]amino}acetate is a complex organic compound that features a thiophene ring, an azepane ring, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[2-(thiophen-2-yl)azepane-1-carbonyl]amino}acetate typically involves multiple steps. One common method includes the condensation of thiophene derivatives with azepane intermediates, followed by esterification to introduce the methyl ester group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product through techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2-(thiophen-2-yl)azepane-1-carbonyl]amino}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

Methyl 2-{[2-(thiophen-2-yl)azepane-1-carbonyl]amino}acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-{[2-(thiophen-2-yl)azepane-1-carbonyl]amino}acetate involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and receptors, modulating their activity. The azepane ring may enhance the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, such as antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[2-(thiophen-2-yl)azepane-1-carbonyl]amino}acetate is unique due to its specific combination of a thiophene ring, an azepane ring, and a methyl ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2-[(2-thiophen-2-ylazepane-1-carbonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-19-13(17)10-15-14(18)16-8-4-2-3-6-11(16)12-7-5-9-20-12/h5,7,9,11H,2-4,6,8,10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSRYJGCJRHOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)N1CCCCCC1C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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